(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone
CAS No.: 1207035-23-1
Cat. No.: VC4307524
Molecular Formula: C21H24N4O
Molecular Weight: 348.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207035-23-1 |
|---|---|
| Molecular Formula | C21H24N4O |
| Molecular Weight | 348.45 |
| IUPAC Name | [4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C21H24N4O/c1-15-10-19-20(11-16(15)2)25(14-23-19)13-17-5-8-24(9-6-17)21(26)18-4-3-7-22-12-18/h3-4,7,10-12,14,17H,5-6,8-9,13H2,1-2H3 |
| Standard InChI Key | COBAGZNFYIZENA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Introduction
The compound (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This category of compounds is recognized for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The structural complexity of this compound suggests potential interactions with specific biological pathways, making it a candidate for further pharmacological studies.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula |
text|
| IUPAC Name | (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone |
| Key Functional Groups | Benzimidazole, Piperidine, Pyridine |
Synthesis of the Compound
The synthesis of (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic synthesis techniques. Key methods include:
-
Formation of Benzimidazole Derivative: The initial step often involves synthesizing the benzimidazole core through a condensation reaction.
-
Piperidine Attachment: The piperidine moiety is introduced via nucleophilic substitution reactions.
-
Pyridine Integration: Finally, the pyridine group is added to complete the structure.
Purification steps such as recrystallization or chromatography are usually employed to isolate the desired product from by-products and unreacted materials.
Biological Activity and Mechanism of Action
Research indicates that compounds with similar structures often exhibit significant biological activity. The proposed mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Pharmacological Potential
Potential applications in various fields include:
-
Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial and fungal strains.
-
Anti-cancer Properties: The ability to inhibit specific cancer cell lines has been observed in related benzimidazole derivatives.
Characterization Techniques
Characterization techniques essential for confirming the identity and purity of synthesized compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm functional groups.
-
Mass Spectrometry (MS): Provides molecular weight information and structural confirmation.
-
Infrared Spectroscopy (IR): Assists in identifying functional groups based on their vibrational transitions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume